molecular formula C9H7F3O B7973476 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone

2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone

Cat. No.: B7973476
M. Wt: 188.15 g/mol
InChI Key: ZLMMQOGYVFNVBP-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone is a fluorinated aromatic ketone with potential applications in various fields of chemistry, biology, medicine, and industry. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Friedel-Crafts Acylation: This involves the reaction of 4-fluoro-2-methylbenzene with difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Suzuki-Miyaura Coupling: This method involves the cross-coupling of 2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone with a suitable boronic acid derivative under palladium catalysis.

Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the ketone group to an alcohol.

  • Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters, and other oxidized derivatives.

  • Reduction: Alcohols and other reduced derivatives.

  • Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated molecules in biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

  • 2,2-Difluoro-1-(2-fluorophenyl)ethanone

  • 2,2-Difluoro-1-(3-fluorophenyl)ethanone

  • 2,2-Difluoro-1-(4-methylphenyl)ethanone

Uniqueness: 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it a valuable compound for various applications.

Properties

IUPAC Name

2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-5-4-6(10)2-3-7(5)8(13)9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMMQOGYVFNVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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